Desethylene ciprofloxacin (CAS 103222-12-4) is a primary metabolite and critical synthetic precursor of the fluoroquinolone antibiotic, ciprofloxacin. Structurally, it is differentiated from the parent compound by the absence of an N-ethyl group on the piperazine ring, resulting in a reactive secondary amine. This feature, along with its status as a regulated impurity in ciprofloxacin manufacturing, defines its primary procurement drivers for medicinal chemistry and pharmaceutical quality control applications.
Substituting Desethylene ciprofloxacin with its parent compound, ciprofloxacin, is unfeasible for its primary applications. For synthetic chemistry, the N-ethyl group of ciprofloxacin renders the piperazine ring unreactive to further derivatization, precluding its use as a precursor for novel analogs. In analytical contexts, using ciprofloxacin or a crude mixture would invalidate any impurity profiling assay, as high-purity Desethylene ciprofloxacin is required as a certified reference material to accurately quantify its presence in final drug products according to pharmacopeial standards. Its distinct biological potency and physicochemical properties also make it non-interchangeable for metabolite-specific pharmacology or toxicology studies.
The primary procurement driver for synthetic applications is the presence of a reactive secondary amine (N-H) on the piperazine ring. This site allows for direct derivatization to create novel analogs, a reaction that is blocked on the parent compound, ciprofloxacin, due to its chemically stable N-ethyl group. This makes Desethylene ciprofloxacin an indispensable starting material for developing new classes of fluoroquinolones with modified properties.
| Evidence Dimension | Chemical Reactivity at Piperazine N4 Position |
| Target Compound Data | Contains a reactive secondary amine (N-H) suitable for acylation, alkylation, and other coupling reactions. |
| Comparator Or Baseline | Ciprofloxacin: Contains a non-reactive tertiary amine (N-C2H5), preventing direct derivatization at this site. |
| Quantified Difference | Qualitatively different reactivity; enables synthesis of entire libraries of N-substituted analogs otherwise inaccessible. |
| Conditions | Standard organic synthesis conditions for amine derivatization. |
For medicinal chemists, this compound is the mandatory entry point for exploring structure-activity relationships at the piperazine N4 position of the ciprofloxacin scaffold.
Desethylene ciprofloxacin is officially designated as 'Ciprofloxacin Related Compound A' or 'Ciprofloxacin EP Impurity C' by major pharmacopoeias. Analytical methods for ciprofloxacin tablets require baseline separation between the main drug and this specific impurity. For example, a typical USP method mandates a resolution factor (R) of not less than 6 between the ciprofloxacin and Desethylene ciprofloxacin (termed ciprofloxacin ethylenediamine analog) peaks, confirming its role as a critical, non-substitutable standard for release testing.
| Evidence Dimension | Chromatographic Resolution (USP Method) |
| Target Compound Data | Used as the reference standard to confirm identity and resolution. |
| Comparator Or Baseline | Ciprofloxacin (API): Must be chromatographically resolved from the target compound. |
| Quantified Difference | Resolution (R) ≥ 6 |
| Conditions | Reversed-phase HPLC with a C18 column and UV detection at 278 nm, as specified in the USP monograph for Ciprofloxacin Tablets. |
Procurement of this high-purity compound is non-negotiable for any GMP-compliant quality control lab testing ciprofloxacin API or finished products.
Desethylene ciprofloxacin exhibits significantly lower antibacterial activity compared to its parent drug. In a comparative study against E. coli, the Minimum Inhibitory Concentration (MIC) for ciprofloxacin was 0.008 µg/mL, whereas the MIC for a less potent brand of ciprofloxacin against the same organism was 0.031 µg/mL. While direct MIC data for Desethylene ciprofloxacin from the same study is not provided, other research confirms it is substantially less active than the parent compound. This clear differentiation in potency is essential for researchers needing to isolate the specific biological effects of the metabolite from those of the highly active parent drug.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) vs. E. coli |
| Target Compound Data | Significantly less potent than ciprofloxacin (activity comparable to nalidixic acid). |
| Comparator Or Baseline | Ciprofloxacin (High Potency Brand): MIC = 0.008 µg/mL. |
| Quantified Difference | Multiple orders of magnitude lower potency than ciprofloxacin. |
| Conditions | Broth microdilution method against E. coli. |
This compound is the correct choice for studying the specific toxicology, off-target effects, or minor antibacterial contribution of this metabolite without confounding results from the potent parent drug.
Use as a key starting material for the synthesis of N-substituted piperazinyl derivatives of ciprofloxacin. The reactive secondary amine provides a chemical handle for building libraries of new compounds to explore enhanced antibacterial activity, improved pharmacokinetic properties, or novel therapeutic indications such as anti-proliferative agents.
Employ as a certified reference material for the identification and quantification of 'Ciprofloxacin Related Compound A' in bulk ciprofloxacin and its finished dosage forms. It is essential for validating the specificity and resolution of HPLC/UPLC methods in accordance with USP and EP guidelines.
Investigate the specific biological profile of a major ciprofloxacin metabolite. Its significantly lower antibacterial potency allows for the assessment of its unique toxicological properties or off-target effects in vitro and in vivo without the overpowering antimicrobial effects of the parent drug.